2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid
Overview
Description
D149 Dye is an indoline dye that has an extinction coefficient of 68700 mol-1cm. It has a high conversion efficiency and can be used as a sensitizer.
Scientific Research Applications
Antitumor Activity
Research into compounds with structures similar to the specified chemical has shown that they possess moderate antitumor activity. For example, a study conducted by Horishny and Matiychuk (2020) synthesized compounds with a structure involving 1H-indol-3-ylmethylidene, similar to the compound , and found moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive. (Horishny & Matiychuk, 2020).
Synthesis and Stereochemistry
In a study by Rahman et al. (2005), novel compounds were synthesized using components structurally similar to the chemical of interest. This research provides insights into the synthesis methods and stereochemical properties of such compounds. The study's focus on the synthesis of thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide demonstrates the flexibility and potential of these chemical structures in various applications. (Rahman et al., 2005).
Mechanism of Action
Target of Action
D-149 Dye, also known as 2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid, is primarily targeted towards dye-sensitized solar cells (DSSCs) . It acts as a sensitizer in these cells .
Mode of Action
The D-149 Dye interacts with the DSSCs by enhancing their absorption . It has a high conversion efficiency, which makes it a promising sensitizer . The dye’s interaction with its target results in an increase in the power conversion efficiency of the DSSCs .
Biochemical Pathways
It is known that the dye plays a crucial role in the energy conversion process within dsscs .
Result of Action
The primary result of D-149 Dye’s action is an increase in the power conversion efficiency of DSSCs . It has shown very high solar energy conversion efficiencies of up to 9% .
Action Environment
The action of D-149 Dye can be influenced by various environmental factors. For instance, the dye’s performance can be affected by the thickness of the TiO2 layer in the DSSCs . Other factors such as the type of electrolyte used and the cell area can also impact the dye’s efficacy .
Properties
IUPAC Name |
2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24-,41-38+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFUEQNYOBIXTB-SJIUXOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/N(C(=O)/C(=C/C3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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